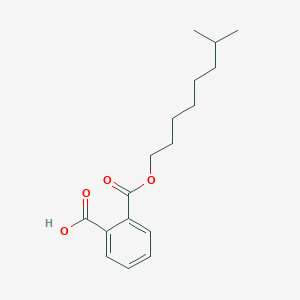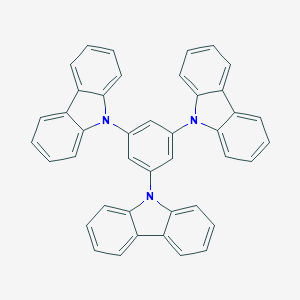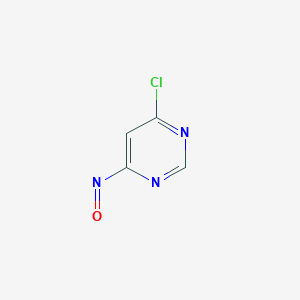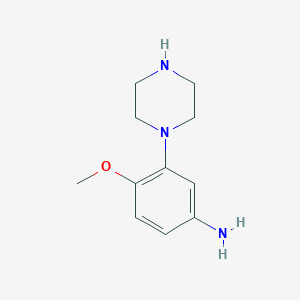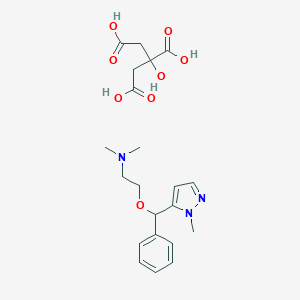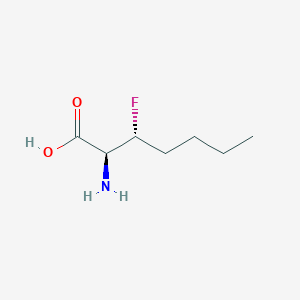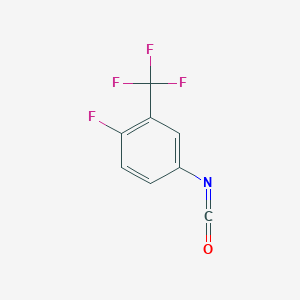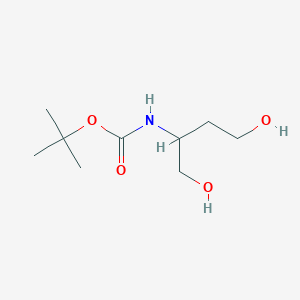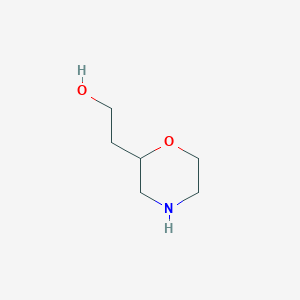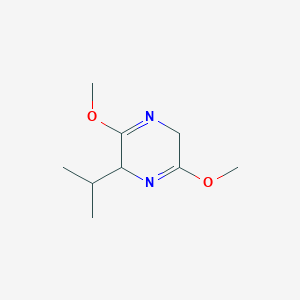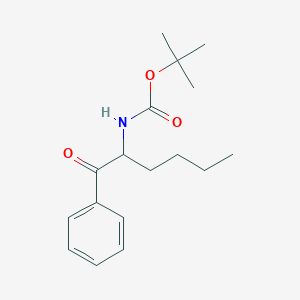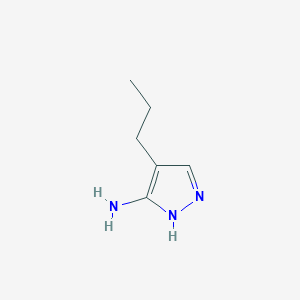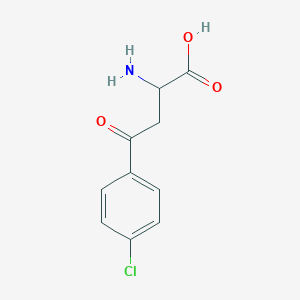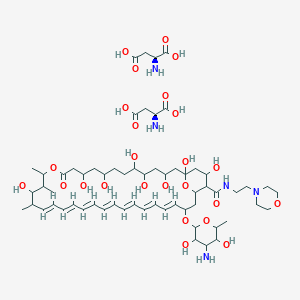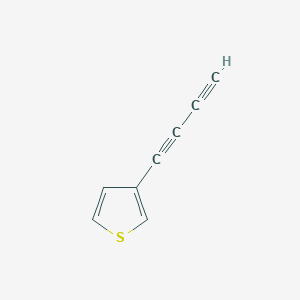
3-(1,3-Butadiynyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Butadiynyl)thiophene, also known as 3BDT, is a conjugated molecule that has gained significant attention in the scientific community due to its unique electronic properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1,3-Butadiynyl)thiophene in various applications is attributed to its unique electronic properties, which arise from its conjugated structure. In FETs and OPVs, 3-(1,3-Butadiynyl)thiophene acts as a semiconducting material, where the flow of charge carriers is controlled by the application of a gate voltage. In OLEDs and DSSCs, 3-(1,3-Butadiynyl)thiophene acts as a light-emitting or photosensitizing material, where the absorption of light results in the emission of photons or the generation of electron-hole pairs, respectively. In sensing, 3-(1,3-Butadiynyl)thiophene acts as a fluorescent or conductive material, where the binding of analytes to the surface of 3-(1,3-Butadiynyl)thiophene results in a change in its optical or electrical properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-(1,3-Butadiynyl)thiophene, as it is primarily used in lab experiments. However, some studies have reported that 3-(1,3-Butadiynyl)thiophene exhibits low toxicity and biocompatibility, making it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its ease of synthesis, high purity, and unique electronic properties. However, the limitations of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its sensitivity to air and moisture, which can affect its stability and performance.
Orientations Futures
There are several future directions for the research and development of 3-(1,3-Butadiynyl)thiophene. One direction is to explore its potential applications in biomedical imaging and therapy, as its low toxicity and biocompatibility make it a promising material for these applications. Another direction is to improve its stability and performance by developing new synthesis methods and modifying its molecular structure. Additionally, the development of new sensing platforms based on 3-(1,3-Butadiynyl)thiophene could lead to the detection of a wide range of analytes with high sensitivity and selectivity.
Méthodes De Synthèse
The synthesis method of 3-(1,3-Butadiynyl)thiophene involves the reaction of 3-bromo-2,5-dimethylthiophene with butadiyne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 3-(1,3-Butadiynyl)thiophene. The purity of the synthesized 3-(1,3-Butadiynyl)thiophene can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(1,3-Butadiynyl)thiophene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. In organic electronics, 3-(1,3-Butadiynyl)thiophene has been used as a building block for the fabrication of field-effect transistors (FETs) and organic photovoltaic cells (OPVs). In optoelectronics, 3-(1,3-Butadiynyl)thiophene has been used as a light-emitting material in organic light-emitting diodes (OLEDs) and as a photosensitizer in dye-sensitized solar cells (DSSCs). In sensing, 3-(1,3-Butadiynyl)thiophene has been used as a fluorescent probe for the detection of metal ions and as a chemiresistor for the detection of volatile organic compounds (VOCs).
Propriétés
Numéro CAS |
131292-31-4 |
|---|---|
Nom du produit |
3-(1,3-Butadiynyl)thiophene |
Formule moléculaire |
C8H4S |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
3-buta-1,3-diynylthiophene |
InChI |
InChI=1S/C8H4S/c1-2-3-4-8-5-6-9-7-8/h1,5-7H |
Clé InChI |
ZSNDXIHYDMAFAE-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CSC=C1 |
SMILES canonique |
C#CC#CC1=CSC=C1 |
Synonymes |
Thiophene, 3-(1,3-butadiynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



